molecular formula C16H13BrF3IN2O4 B1684345 Pd318088 CAS No. 391210-00-7

Pd318088

Numéro de catalogue B1684345
Numéro CAS: 391210-00-7
Poids moléculaire: 561.09 g/mol
Clé InChI: XXSSGBYXSKOLAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PD318088 is a potent, allosteric, and non-ATP competitive MEK1/2 inhibitor . It’s an analog of PD184352 . PD318088 binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site .


Molecular Structure Analysis

The molecular formula of PD318088 is C16H13BrF3IN2O4 . The InChI code is 1S/C16H13BrF3IN2O4/c17-10-4-9 (16 (26)23-27-6-8 (25)5-24)15 (14 (20)13 (10)19)22-12-2-1-7 (21)3-11 (12)18/h1-4,8,22,24-25H,5-6H2, (H,23,26) .


Chemical Reactions Analysis

PD318088 is a non-ATP competitive allosteric MEK1/2 inhibitor . It binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site .


Physical And Chemical Properties Analysis

PD318088 has a molecular weight of 561.09 . It is a solid substance .

Applications De Recherche Scientifique

  • Cancer Research

    • Pd318088 is a potent, allosteric, and non-ATP competitive MEK1/2 inhibitor . It binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site . This makes it a valuable tool in cancer research, particularly in the study of cancers where the MAPK/ERK pathway is constitutively activated .
    • In colorectal cancer (CRC), for instance, aberrant Wnt signalling is essential for tumorigenesis and maintenance of cancer stem cells . MEK inhibitors like Pd318088 have been found to activate Wnt signalling and induce stem cell plasticity in CRC .
    • The outcomes of these studies can provide valuable insights into the role of the MAPK/ERK pathway in cancer and the potential of MEK inhibitors as therapeutic agents. For example, one study found that MEK inhibition leads to increased Wnt activity, elevated levels, and enrichment of gene signatures associated with stemness and cancer relapse .
  • Biochemistry and Molecular Biology

    • Pd318088 is used in the study of protein kinases, particularly MEK1/2 . It is an analog of PD184352 and binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site .
    • The compound can be used in in vitro studies to investigate the biochemical properties of MEK1/2 and their role in various cellular processes .
  • Drug Development

    • Pd318088, as a MEK1/2 inhibitor, has potential applications in drug development . Its ability to inhibit the MAPK/ERK pathway, which is often dysregulated in various types of cancer, makes it a potential candidate for the development of new cancer therapies .
    • The results of these studies can provide important data on the safety and efficacy of Pd318088 as a therapeutic agent .
  • Cell Signaling

    • Pd318088 is used in the study of cell signaling, particularly the MAPK/ERK pathway . It is a potent, allosteric, and non-ATP competitive MEK1/2 inhibitor .
    • The compound can be used in in vitro studies to investigate the role of the MAPK/ERK pathway in various cellular processes .
    • The experimental procedures would typically involve treating cells with Pd318088 and then using various biochemical assays to analyze the effects on cell signaling .
    • These studies can provide important insights into the role of the MAPK/ERK pathway in cell signaling and how its dysregulation can contribute to disease .
  • Clinical Trials

    • Pd318088, as a MEK1/2 inhibitor, could potentially be used in clinical trials for various diseases, particularly cancers where the MAPK/ERK pathway is dysregulated .
    • The results of these trials can provide important data on the safety and efficacy of Pd318088 in humans, and could potentially lead to its approval as a new therapeutic agent .
  • Neuroscience

    • Pd318088, as a MEK1/2 inhibitor, could potentially be used in neuroscience research . The MAPK/ERK pathway, which Pd318088 targets, is involved in various neurological processes, including memory formation and synaptic plasticity .
    • Experimental procedures would typically involve treating neuronal cells or brain tissue samples with Pd318088 and then analyzing the effects on neuronal signaling, synaptic plasticity, and other relevant parameters .
    • The outcomes of these studies can provide valuable insights into the role of the MAPK/ERK pathway in various neurological processes and the potential of MEK inhibitors as therapeutic agents for neurological disorders .
  • Immunology

    • Pd318088, as a MEK1/2 inhibitor, could potentially be used in immunological research . The MAPK/ERK pathway, which Pd318088 targets, is involved in various immune responses, including T cell activation and cytokine production .
    • Experimental procedures would typically involve treating immune cells with Pd318088 and then analyzing the effects on immune cell activation, cytokine production, and other relevant parameters .
    • The outcomes of these studies can provide valuable insights into the role of the MAPK/ERK pathway in immune responses and the potential of MEK inhibitors as therapeutic agents for immune disorders .
  • Cell Biology

    • Pd318088, as a MEK1/2 inhibitor, could potentially be used in cell biology research . The MAPK/ERK pathway, which Pd318088 targets, is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
    • Experimental procedures would typically involve treating cells with Pd318088 and then analyzing the effects on cell proliferation, differentiation, apoptosis, and other relevant parameters .
    • The outcomes of these studies can provide valuable insights into the role of the MAPK/ERK pathway in various cellular processes and the potential of MEK inhibitors as therapeutic agents for disorders associated with abnormal cell proliferation, differentiation, or apoptosis .

Safety And Hazards

PD318088 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Propriétés

IUPAC Name

5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSSGBYXSKOLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437004
Record name PD318088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide

CAS RN

391210-00-7
Record name PD318088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pd318088
Reactant of Route 2
Pd318088
Reactant of Route 3
Pd318088
Reactant of Route 4
Pd318088
Reactant of Route 5
Reactant of Route 5
Pd318088
Reactant of Route 6
Reactant of Route 6
Pd318088

Citations

For This Compound
227
Citations
C Wang, H Zhang, F Xu, Y Niu, Y Wu, X Wang, Y Peng… - Molecules, 2013 - mdpi.com
… the allosteric site of the MEK1 structure (PDB code: 1S9J) using the docking program GOLD [23] and compared its binding mode with the host biarylamine allosteric inhibitor PD318088 (…
Number of citations: 27 www.mdpi.com
S Han, V Zhou, S Pan, Y Liu, M Hornsby… - Bioorganic & medicinal …, 2005 - Elsevier
… This site has been shown to be utilized by the biarylamine series of MEK inhibitors such as PD318088. Very interestingly, the identified coumarin derivatives are almost identical to a …
Number of citations: 101 www.sciencedirect.com
MA Bogoyevitch, DP Fairlie - Drug discovery today, 2007 - Elsevier
… Notably, the PD318088-MEK1 structure included Mg 2+ and ATP, confirming that PD318088 … However, binding to PD318088 caused marked changes in the conformation of the kinase …
Number of citations: 235 www.sciencedirect.com
JS Sebolt-Leopold, JM English - Nature, 2006 - nature.com
… The architecture of mitogen-activated protein kinase kinase 1 (MEK1) is shown with the MEK1 inhibitor PD318088 and ATP bound simultaneously. Protein kinases form a conserved …
Number of citations: 374 www.nature.com
Z Zhao, H Wu, L Wang, Y Liu, S Knapp, Q Liu… - ACS chemical …, 2014 - ACS Publications
… PD318088 traps MEK1 kinase in a conformation where the c-Helix and activation loop are in a noncatalytic conformation. (17) Other examples of allosteric binding have been observed …
Number of citations: 383 pubs.acs.org
YTY Ou, JP Lin, JG Chung - Journal of Life Sciences, 2011 - academia.edu
… 2A)[4], some of these drugs will arouse a stacking force or H-BOND, for example, PD318088 in the MEK1 active site as well as Lys97, Met143 and MgATP with neighbors, and they …
Number of citations: 1 www.academia.edu
J Shang, S Lu, Y Jiang, J Zhang - Chemical Biology & Drug …, 2016 - Wiley Online Library
… PD318088 and Mg-ATP together slightly increase the … mechanism of inhibition by PD318088 involves ‘localized conformational … Although these data show that PD318088 may have an …
Number of citations: 21 onlinelibrary.wiley.com
JF Ohren, H Chen, A Pavlovsky, C Whitehead… - Nature structural & …, 2004 - nature.com
… The unambiguous electron density for MgATP and PD318088 in the crystal structure … -bound, activated protein kinases, whereas PD318088 binds in a novel binding pocket separate …
Number of citations: 723 www.nature.com
Y Zhang, D Xu, X Wang, M Lu… - Molecular medicine …, 2014 - spandidos-publications.com
The aim of this study was to identify agents that regulate autophagy. A total of 544 differentially expressed genes were screened from the intersection set of GSE2435 and GSE31040, …
Number of citations: 24 www.spandidos-publications.com
ME Van Dort, S Galbán, CA Nino, H Hong… - ACS Medicinal …, 2017 - ACS Publications
… Our docking analysis (Figure 3) shows that ST-168 is predicted to maintain many of the important binding interactions displayed by PD318088 at the MEK allosteric site, including that of …
Number of citations: 11 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.